molecular formula C11H7FN2O3 B6385742 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% CAS No. 1111103-62-8

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%

Cat. No. B6385742
CAS RN: 1111103-62-8
M. Wt: 234.18 g/mol
InChI Key: MULIQCQGCHEFIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% (5-CFHP-2-HP), is a small molecule compound with a wide range of applications in scientific research. It is a member of the hydroxypyrimidine family, which has been studied for its potential use in pharmaceuticals, agricultural chemicals, and other industrial products. 5-CFHP-2-HP has a wide range of biochemical and physiological effects, and is used in laboratory experiments to study the effects of small molecules on biological systems.

Scientific Research Applications

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a wide range of applications in scientific research. It is used to study the effects of small molecules on biological systems, as well as to investigate the biochemical and physiological effects of small molecules on cells. It has also been used to study the pharmacological properties of small molecules, and to investigate the potential therapeutic effects of small molecules on diseases.

Mechanism of Action

The mechanism of action of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is not yet fully understood. However, it is believed to act on cells by binding to specific receptors and activating specific biochemical pathways. It is thought to interact with proteins involved in signal transduction, and to trigger the release of second messengers, such as cyclic adenosine monophosphate (cAMP), which can then activate other biochemical pathways.
Biochemical and Physiological Effects
5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has been shown to have a wide range of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-oxidant effects, as well as to modulate the expression of genes involved in cell proliferation and differentiation. It has also been shown to have anti-cancer effects, as well as to modulate the expression of genes involved in cell death and apoptosis.

Advantages and Limitations for Lab Experiments

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% has a number of advantages and limitations for lab experiments. One advantage is that it is a small molecule, which makes it easy to handle and store. It is also relatively inexpensive and readily available. However, it is also relatively unstable and can be degraded by heat, light, and oxygen.

Future Directions

There are a number of potential future directions for the use of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% in scientific research. One potential direction is to investigate the potential therapeutic effects of 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% on diseases, such as cancer, diabetes, and cardiovascular diseases. Another potential direction is to use 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% to study the effects of small molecules on gene expression and signal transduction pathways. Furthermore, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to study the potential applications of small molecules in drug development and agricultural chemicals. Finally, 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% could be used to investigate the potential toxicity of small molecules and their effects on the environment.

Synthesis Methods

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95% is synthesized through a series of chemical reactions. The first step involves the reaction of 4-carboxy-3-fluorophenyl-2-hydroxypyrimidine with sodium hydroxide to form a sodium salt. The sodium salt is then treated with a base, such as potassium hydroxide, to form a potassium salt. This potassium salt is then subjected to a dehydration reaction with acetic anhydride to form 5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine, 95%. The reaction is typically carried out in aqueous solution at a temperature of 70-80°C for 1-2 hours.

properties

IUPAC Name

2-fluoro-4-(2-oxo-1H-pyrimidin-5-yl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FN2O3/c12-9-3-6(1-2-8(9)10(15)16)7-4-13-11(17)14-5-7/h1-5H,(H,15,16)(H,13,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULIQCQGCHEFIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CNC(=O)N=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00686843
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Carboxy-3-fluorophenyl)-2-hydroxypyrimidine

CAS RN

1111103-62-8
Record name 2-Fluoro-4-(2-oxo-1,2-dihydropyrimidin-5-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00686843
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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